molecular formula C11H13Br2NO3S B7544299 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine

4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine

Cat. No. B7544299
M. Wt: 399.10 g/mol
InChI Key: HHHDHKJMNNCVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine, also known as DBS-M, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell division. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a linker between metal ions, forming a porous framework that can selectively adsorb gases. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a chiral ligand, facilitating the formation of chiral catalysts.
Biochemical and Physiological Effects:
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, further studies are needed to determine the exact biochemical and physiological effects of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its relatively complex synthesis method, which may limit its scalability for industrial applications.

Future Directions

There are several future directions for the study of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine and its potential as an anti-cancer drug. In material science, further studies are needed to explore the potential applications of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a building block for the synthesis of metal-organic frameworks. In catalysis, further studies are needed to optimize the synthesis of chiral catalysts using 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a ligand. Overall, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has great potential for further development and exploration in various fields.

Synthesis Methods

4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine can be synthesized through a multi-step process involving the condensation of 2,4-dibromo-5-methylbenzenesulfonyl chloride with morpholine. This process results in the formation of a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

4-(2,4-dibromo-5-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDHKJMNNCVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine

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